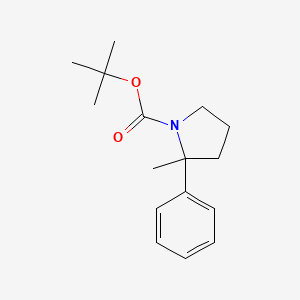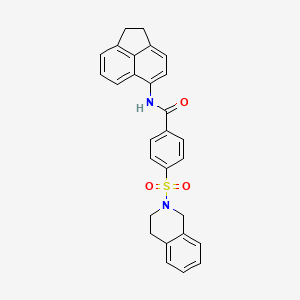
1-Fluorosulfonyloxy-4-formylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluorosulfonyloxy-4-formylbenzene is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical functionalities that can provide insights into the properties and reactivity of this compound. For instance, aryl fluorosulfates, such as those mentioned in the context of genetically encoded unnatural amino acids, exhibit biocompatibility and multitargeting capability through sulfur(VI) fluoride exchange (SuFEx) chemistry . This suggests that this compound may also participate in SuFEx reactions due to the presence of a fluorosulfonyloxy group.
Synthesis Analysis
The synthesis of related fluorosulfonyl compounds involves various strategies. For example, the synthesis of 5-(4-fluorophenylsulfonyloxy)-2-acetamino-nitrobenzene, an intermediate of Luxabendazole, starts from 4-aminophenol and involves acetylation, nitration, and condensation with p-fluorobenzenesulfonyl chloride . Similarly, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is achieved through aromatic nucleophilic substitution . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic methods and X-ray crystallography. For instance, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallography, which revealed an intramolecular hydrogen bond . Such structural analyses are crucial for understanding the reactivity and properties of the compounds.
Chemical Reactions Analysis
The papers describe several chemical reactions involving fluorosulfonyl groups. The Pd(II)-catalyzed carbonyl-directing activation of alkenes with sulfinic acids and N-fluorobenzenesulfonimide (NFSI) leads to selective fluorosulfonylation and aminosulfonylation . This indicates that this compound could potentially undergo similar reactions due to the presence of a fluorosulfonyloxy group.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorosulfonyl compounds are influenced by their molecular structure. For example, the photophysics of 1,4-diethynyl-2-fluorobenzene in solution and in crystals show that aggregation and planarization affect the absorption and emission spectra . The stability and reactivity of the sulfonyl fluoride group in aminobenzenesulfonyl fluorides enable the synthesis of various polymers and copolymers . These insights suggest that this compound may have unique photophysical properties and could be used in polymer synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
1-Fluorosulfonyloxy-4-formylbenzene plays a crucial role in organic synthesis, particularly in facilitating novel reactions and creating complex molecules. For instance, it has been utilized in Brønsted acid-promoted arylbenzyl ether rearrangements, showcasing its potential in synthesizing ortho-substituted phenolic ethers under specific conditions (Luzzio & Chen, 2009). Furthermore, its application in monitoring aldol reactions via a fluorogenic aldehyde bearing a 1,2,3-triazole moiety highlights its utility in facilitating and tracking chemical transformations (Guo & Tanaka, 2009).
Environmental Remediation
In environmental science, derivatives of this compound have been investigated for their effectiveness in degrading persistent organic pollutants. Heat-activated persulfate oxidation of perfluoroalkyl substances, including PFOA and PFOS, in groundwater remediation, is a significant area of research, illustrating the compound's potential in addressing environmental contamination (Park et al., 2016).
Material Science and Engineering
This compound's derivatives have also found applications in material science, particularly in the development of novel materials with specific properties. The synthesis of a genetically encoded fluorosulfonyloxybenzoyl-l-lysine for expansive covalent bonding of proteins via SuFEx chemistry opens new avenues for protein engineering and biotherapeutic applications, demonstrating the breadth of this compound's utility in advanced material synthesis (Liu et al., 2021).
Mecanismo De Acción
Target of Action
The target of a compound is usually a protein or enzyme in the body that the compound interacts with to exert its effects. For example, many drugs target enzymes involved in critical biochemical pathways .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target, inhibiting the target’s activity, or enhancing it .
Biochemical Pathways
Biochemical pathways are a series of chemical reactions that occur within a cell. A compound can affect these pathways by interacting with one or more enzymes or proteins involved in the pathway .
Pharmacokinetics
This refers to how the body absorbs, distributes, metabolizes, and excretes the compound. Factors such as the compound’s chemical structure, formulation, route of administration, and the individual’s physiology can influence these processes .
Result of Action
The result of a compound’s action is the observable effect it has on the body or a specific biological process. This could include inhibiting the growth of bacteria, reducing inflammation, or blocking the action of a specific protein .
Action Environment
The action environment refers to the conditions under which the compound exerts its effects. This could include the pH of the environment, the presence of other compounds or drugs, and the individual’s overall health status .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-fluorosulfonyloxy-4-formylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO4S/c8-13(10,11)12-7-3-1-6(5-9)2-4-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWYQXZIOTWRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1810706-88-7 |
Source


|
| Record name | 4-formylphenyl sulfurofluoridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)


![(3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2517222.png)


![4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2517227.png)


![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate](/img/structure/B2517233.png)

